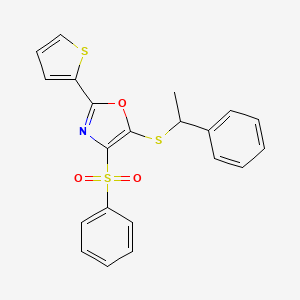

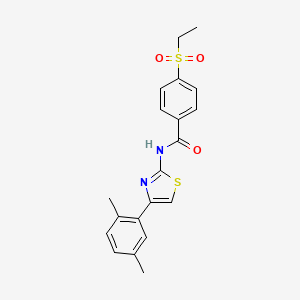

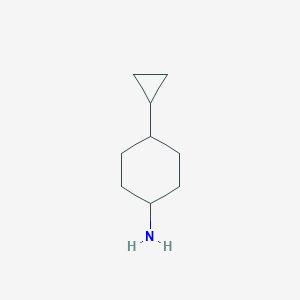

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The molecular formula of “N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide” is C20H25N3O3 . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical And Chemical Properties Analysis

The molecular weight of “N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide” is 355.43 . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications

Comprehensive Analysis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide Applications

Pharmacological Applications: The 1,2,4-oxadiazole ring is a prominent pharmacophore in drug design due to its presence in various therapeutic agents. Compounds with this motif have been used in the treatment of diseases such as Duchenne muscular dystrophy and as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The cyclopropyl and benzenesulfonamide groups may further enhance the compound’s bioactivity, making it a potential candidate for drug discovery.

Anti-Infective Agents: 1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens. The structural features of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide could be explored for developing new anti-infective drugs, particularly in the face of increasing antibiotic resistance .

Anticancer Research: Derivatives of 1,2,4-oxadiazoles have shown promise in anticancer research. The compound could be investigated for its efficacy in binding to cancer-related receptors such as EGFR and HER2, which are critical in the development and progression of various cancers .

Development of Energetic Materials: The oxadiazole ring is also utilized in the development of energetic materials. The unique structure of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide may contribute to the creation of novel materials with improved stability and performance characteristics.

Fluorescent Dyes and OLEDs: 1,2,4-Oxadiazoles can be incorporated into fluorescent dyes and organic light-emitting diodes (OLEDs). The compound’s molecular framework could be advantageous in designing new dyes and OLED materials with enhanced luminescent properties.

Chemical Sensors: Due to their electron-rich nature, oxadiazoles are often used in the fabrication of chemical sensors. The specific compound could be tailored to detect a variety of environmental or biological analytes with high sensitivity and selectivity.

Insecticides: The oxadiazole derivatives have been employed as insecticides. Research into the insecticidal properties of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide could lead to the development of new pest control agents.

Organic Synthesis: Oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis. The compound’s structure could be used to synthesize a variety of heterocyclic compounds, serving as a versatile intermediate in organic chemistry .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been shown to have a wide range of targets, including various enzymes and receptors .

Mode of Action

1,2,4-oxadiazole derivatives have been reported to exhibit diverse modes of action, depending on the specific targets they interact with . For instance, some oxadiazole derivatives have been shown to inhibit specific enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .

properties

IUPAC Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-24(22,14-7-3-1-4-8-14)20-17(11-5-2-6-12-17)16-18-15(19-23-16)13-9-10-13/h1,3-4,7-8,13,20H,2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYAMVUDOYJRRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)

![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)

![4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine](/img/structure/B2987676.png)

![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)

![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-2-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2987691.png)